4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group at the 1-position and a chlorinated benzamide moiety. The compound’s structure combines halogenated aromatic systems (chlorine and fluorine) with a tetrazolylmethyl linker, which may enhance its electronic properties, metabolic stability, and binding affinity in biological or catalytic applications. Such structural motifs are prevalent in agrochemicals and pharmaceuticals due to their ability to modulate lipophilicity and interact with target proteins .
Properties
IUPAC Name |
4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)15(23)18-9-14-19-20-21-22(14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKJMWGUIUXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The tetrazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The benzamide moiety can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different tetrazole derivatives.
Scientific Research Applications
4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Structural Difference : The chloro substituent in the target compound is replaced with a butoxy group (-OCH₂CH₂CH₂CH₃).
- No direct activity data are available, but such modifications are common in optimizing agrochemical bioavailability .
4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate
- Structural Difference : The tetrazolylmethyl group is replaced with a piperidin-4-ylmethyl moiety linked to a 4-chlorobenzoyl group.
- Research Findings :
- The piperidine ring adopts a chair conformation, enabling steric accommodation of the chlorobenzoyl group.
- Crystal packing involves O–H···O, N–H···O, and C–H···O hydrogen bonds, forming a sheet structure. This contrasts with the tetrazole-containing analog, where the aromatic tetrazole may promote π-π stacking instead .
Agrochemical Benzamide Analogs
Tebufenpyrad (4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide)
- Structural Difference : A pyrazole ring replaces the tetrazole, with additional ethyl and tert-butyl substituents.
- Application : Acaricide targeting mitochondrial complex I. The pyrazole’s electron-withdrawing nature and bulky tert-butyl group enhance target binding and resistance to metabolic degradation .
Epoxiconazole (1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
- Structural Difference : Contains a triazole ring and an epoxide group instead of tetrazole.
- Application : Broad-spectrum fungicide inhibiting ergosterol biosynthesis. The fluorophenyl group enhances penetration into fungal cell membranes, while the epoxide contributes to reactivity with target enzymes .
Benzoylthiourea Ligands (e.g., L1: 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide)
- Structural Difference : A thiourea group replaces the tetrazolylmethyl linker.
- Research Findings :
Heterocyclic Variations
4-chloro-N-{3-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Structural Difference : Combines triazole and thiadiazole rings instead of tetrazole.
- Implications : The thiadiazole’s sulfur atom may enhance polar interactions, while the triazole’s nitrogen-rich system could improve coordination in metal-catalyzed reactions .
Data Tables
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : Halogen substituents (Cl, F) enhance electron-withdrawing properties, stabilizing charge-transfer interactions in catalytic or pesticidal applications .
- Hydrogen Bonding : Tetrazole-containing compounds may favor π-π stacking, whereas piperidine analogs rely on hydrogen bonding for crystal stability .
- Biological Activity : Heterocycle choice (tetrazole vs. triazole vs. thiadiazole) impacts target specificity. Tetrazoles offer metabolic resistance, while triazoles excel in fungicidal activity .
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